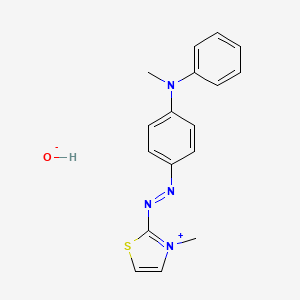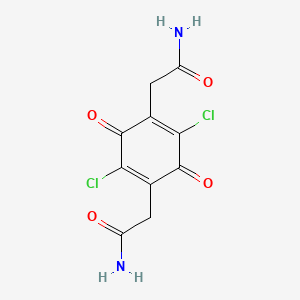![molecular formula C16H28N2O5S B15178706 1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid CAS No. 75113-58-5](/img/structure/B15178706.png)
1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid is a complex organic compound that combines the properties of an amino alcohol and a sulfonamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Aminopropan-2-ol can be synthesized by the addition of aqueous ammonia to propylene oxide . The synthesis of 6-[benzenesulfonyl(methyl)amino]hexanoic acid involves the reaction of hexanoic acid with benzenesulfonyl chloride and methylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale chemical reactions in controlled environments to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Aminopropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-aminopropan-2-ol can yield aminoacetone, while reduction can produce isopropanolamine .
Applications De Recherche Scientifique
1-Aminopropan-2-ol is used as a buffer and solubilizer in various industrial applications, including metalworking fluids, waterborne coatings, and personal care products . It is also an intermediate in the synthesis of pharmaceutical drugs . The compound’s ability to neutralize fatty acids and sulfonic acid-based surfactants makes it valuable in the production of titanium dioxide and polyurethanes .
This compound may also be used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action for 1-aminopropan-2-ol involves its metabolism to aminoacetone by the enzyme ®-aminopropanol dehydrogenase . This metabolic pathway is crucial for its role in various biochemical processes. The sulfonamide group in 6-[benzenesulfonyl(methyl)amino]hexanoic acid interacts with bacterial enzymes, inhibiting their function and leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-propanol:
Diisopropanolamine (DIPA): Another homolog of isopropanolamine, DIPA is used in similar industrial applications but has different solubility and reactivity characteristics.
Triisopropanolamine (TIPA): This compound is used in the production of polyurethanes and other industrial products, similar to 1-aminopropan-2-ol.
Uniqueness
1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid is unique due to its combination of an amino alcohol and a sulfonamide group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in diverse applications .
Propriétés
Numéro CAS |
75113-58-5 |
|---|---|
Formule moléculaire |
C16H28N2O5S |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H19NO4S.C3H9NO/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;1-3(5)2-4/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);3,5H,2,4H2,1H3 |
Clé InChI |
YHCRYXFNXAAKPH-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)O.CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



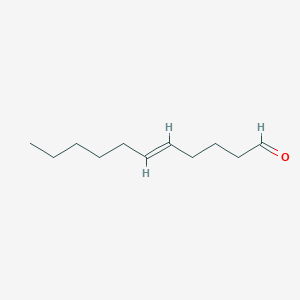
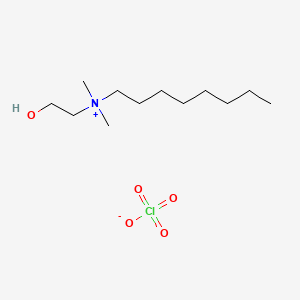

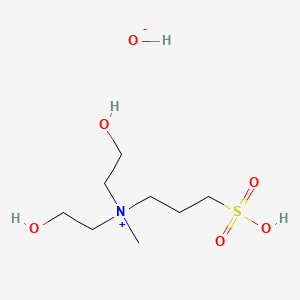
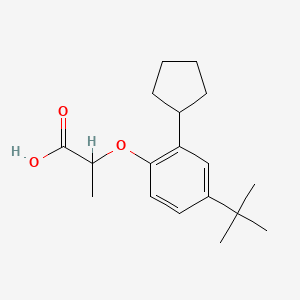
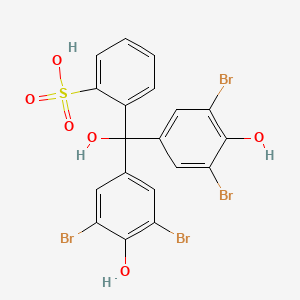


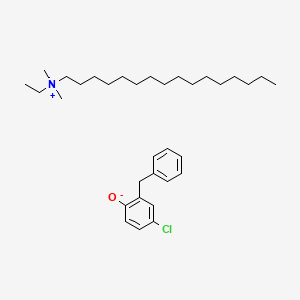
![4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole](/img/structure/B15178689.png)
